1-(2-Sulfosulfanylethylamino)heptane

Description

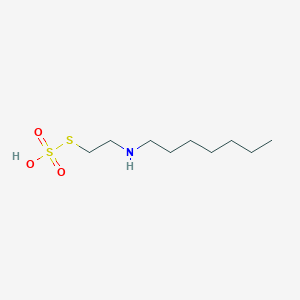

1-(2-Sulfosulfanylethylamino)heptane is a synthetic organosulfur compound characterized by a heptane backbone substituted with a sulfosulfanyl (-S-SO₃H) group and an ethylamino (-NH-CH₂-CH₂-) moiety. The compound’s sulfur-rich structure may confer unique redox properties, solubility in polar solvents, and nucleophilic reactivity, distinguishing it from simpler alkanes or oxygenated heptane derivatives.

Properties

CAS No. |

1191-49-7 |

|---|---|

Molecular Formula |

C9H21NO3S2 |

Molecular Weight |

255.4 g/mol |

IUPAC Name |

1-(2-sulfosulfanylethylamino)heptane |

InChI |

InChI=1S/C9H21NO3S2/c1-2-3-4-5-6-7-10-8-9-14-15(11,12)13/h10H,2-9H2,1H3,(H,11,12,13) |

InChI Key |

BDADSRBGWZXOQY-UHFFFAOYSA-N |

SMILES |

CCCCCCCNCCSS(=O)(=O)O |

Canonical SMILES |

CCCCCCCNCCSS(=O)(=O)O |

Synonyms |

Thiosulfuric acid S-[2-(heptylamino)ethyl] ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

Functional Groups: Natural diarylheptanoids prioritize phenolic and methoxy groups, which are associated with antioxidant and anti-inflammatory activities . In contrast, 1-(2-Sulfosulfanylethylamino)heptane’s sulfosulfanyl and amino groups may enhance metal-binding capacity or catalytic activity.

Solubility: The sulfonic acid group in the target compound likely increases water solubility compared to the lipophilic diarylheptanoids.

Biological Activity: Diarylheptanoids exhibit medicinal properties due to aromaticity, while the synthetic compound’s reactivity might suit industrial or biochemical applications.

Industrial Heptane Derivatives: Hexamethylene Diisocyanate

Hexamethylene diisocyanate (HDI, CAS 822-06-0) is a six-carbon diisocyanate used in polyurethane production .

Comparison :

Key Insight: HDI’s electrophilic nature drives polymer formation, whereas the target compound’s sulfur and amino groups may enable chelation or acid-base catalysis.

Oxygenated Heptane Derivatives: Heptanoic Acid and Heptanal

Linear heptane derivatives like heptanoic acid (CAS 111-14-8) and heptanal (CAS 111-71-7) are oxygen-containing compounds with distinct properties .

Comparison :

Key Insight : The sulfosulfanyl group confers stronger acidity and higher polarity compared to carboxylic acids or aldehydes, influencing solubility and reactivity in aqueous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.